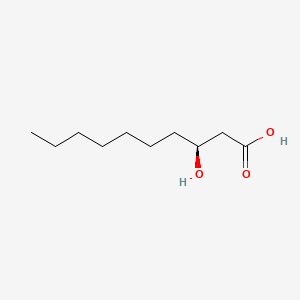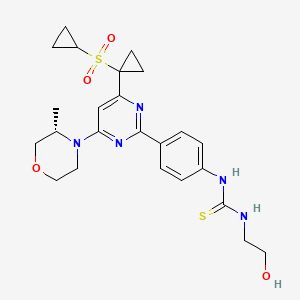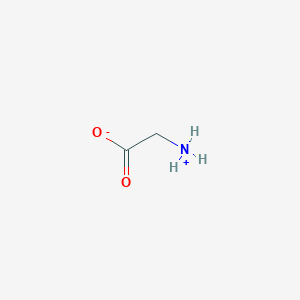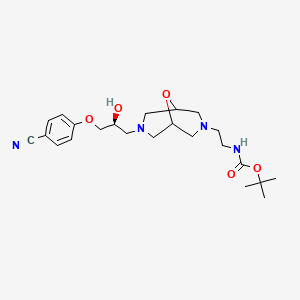
(3S)-3-hydroxydecanoic acid
概要
説明
“(3S)-3-hydroxydecanoic acid” is a chemical compound with the molecular formula C10H20O3 . It has an average mass of 188.264 Da and a monoisotopic mass of 188.141251 Da . It is also known as “(S)-3-hydroxydecanoic acid” and "Decanoic acid, 3-hydroxy-, (3S)-" .
Molecular Structure Analysis
The molecular structure of “(3S)-3-hydroxydecanoic acid” consists of 10 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms . It has a molar refractivity of 51.4±0.3 cm³ and a molar volume of 186.1±3.0 cm³ . The compound has 3 hydrogen bond acceptors and 2 hydrogen bond donors .Physical And Chemical Properties Analysis
“(3S)-3-hydroxydecanoic acid” has a density of 1.0±0.1 g/cm³, a boiling point of 318.2±25.0 °C at 760 mmHg, and a flash point of 160.5±19.7 °C . It has a polar surface area of 58 Ų and a polarizability of 20.4±0.5 10^-24 cm³ .科学的研究の応用
1. Role in Microbial Production
- Escherichia coli and 3-Hydroxydecanoic Acid Production : The study by (Zheng et al., 2004) explores the role of thioesterase II in E. coli in producing 3-hydroxydecanoic acid. They found that expressions of specific genes could up-regulate each other, enhancing the synthesis of 3-hydroxydecanoic acid from glucose or fructose.
2. Occurrence in Dairy Products
- Presence in Milk : Parks (1977) identified nonesterified 3-hydroxy acids, including 3-hydroxydecanoic acid, in milk, suggesting these acids originate from fatty acid synthesis via the Malonyl CoA pathway (Parks, 1977).
3. Antifungal Properties
- Antifungal Activity in Lactobacillus plantarum : Research by (Sjögren et al., 2003) has shown that 3-hydroxydecanoic acid produced by Lactobacillus plantarum exhibits antifungal activity against various molds and yeasts.
4. Chemical Synthesis and Applications
- Synthesis and Applications in Perfume Industry : Mensah et al. (2020) discuss the deoxygenation of 3-hydroxydecanoic acid to secondary alcohols and alkanes. This process has implications in the food and perfume industries, where these compounds are used as flavoring agents and fragrances (Mensah et al., 2020).
5. Role in Environmental Endotoxin Markers
- Environmental Markers of Endotoxin : 3-Hydroxydecanoic acid is studied as a potential marker for endotoxin levels in environmental and occupational settings. Uhlig et al. (2016) developed methods for quantitative profiling of 3-hydroxy fatty acids, including 3-hydroxydecanoic acid, using liquid chromatography coupled with tandem mass spectrometry (Uhlig et al., 2016).
Safety And Hazards
The safety data sheet for “(3S)-3-hydroxydecanoic acid” suggests that if inhaled, the person should be moved into fresh air. If it comes in contact with skin, it should be washed off immediately with soap and plenty of water . In case of eye contact, the eyes should be rinsed cautiously with water . If swallowed, the mouth should be rinsed, but vomiting should not be induced without medical advice .
特性
IUPAC Name |
(3S)-3-hydroxydecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSSBMZUBSBFJL-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@@H](CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Hydroxycapric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002203 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(3S)-3-hydroxydecanoic acid | |
CAS RN |
19526-23-9 | |
| Record name | 3-Hydroxydecanoic acid, (3S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019526239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S)-3-hydroxydecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYDECANOIC ACID, (3S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RTV92F10E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Hydroxycapric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002203 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(S)-5-(4-Hydroxy-4-methylisoxazolidine-2-carbonyl)-1-isopropyl-3-methyl-6-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1666217.png)


![2,2,2-trifluoro-N-[(1R,2S)-1-[1-(4-fluorophenyl)indazol-5-yl]oxy-1-(3-methoxyphenyl)propan-2-yl]acetamide](/img/structure/B1666221.png)

![6-[5-(3-Cyano-5-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine-3-carbonitrile](/img/structure/B1666227.png)
![(5S)-5-methyl-5-[[4-[4-(1,1,2,2-tetrafluoroethoxy)phenoxy]piperidin-1-yl]sulfonylmethyl]imidazolidine-2,4-dione](/img/structure/B1666228.png)
![N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide](/img/structure/B1666229.png)


![N-(2-hydroxyethyl)-N-methyl-4-[quinolin-8-yl-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-ylidene]methyl]benzamide](/img/structure/B1666232.png)